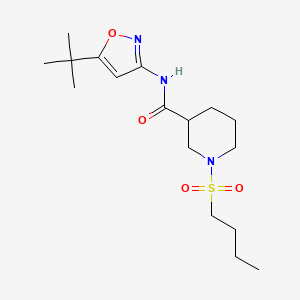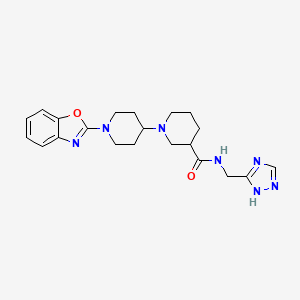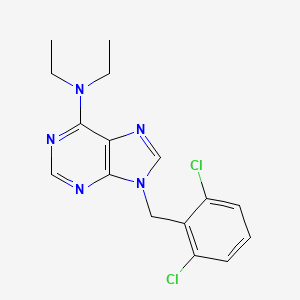
N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in pain sensation and inflammation. The discovery of BCTC has opened new avenues for the development of novel analgesics and anti-inflammatory drugs.
作用機序
N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide acts as a competitive antagonist of TRPV1 by binding to its pore region. This prevents the influx of calcium ions into the cell, which is responsible for the activation of TRPV1. By blocking TRPV1, N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide reduces the excitability of sensory neurons and inhibits the release of pro-inflammatory mediators.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide has also been shown to reduce the production of reactive oxygen species (ROS) and to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
実験室実験の利点と制限
N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide has several advantages for use in lab experiments. It is a highly selective antagonist of TRPV1, which makes it a valuable tool for studying the role of TRPV1 in pain and inflammation. N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide is also relatively stable and easy to handle, which makes it suitable for use in various experimental settings. However, N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide has some limitations, including its low solubility in water and its potential for off-target effects at high concentrations.
将来の方向性
There are several future directions for the study of N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide and its potential therapeutic applications. One area of research is the development of novel TRPV1 antagonists with improved selectivity and pharmacokinetic properties. Another area of research is the investigation of the role of TRPV1 in other diseases, such as diabetes and cardiovascular disease. Additionally, the use of N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide in combination with other drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs), is an area of potential research. Overall, the study of N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide and TRPV1 has the potential to lead to the development of novel analgesics and anti-inflammatory drugs with improved efficacy and safety profiles.
合成法
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide involves the reaction of tert-butyl 3-isoxazolecarboxylate with butylsulfonyl chloride and piperidine in the presence of a base. The reaction yields N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide as a white solid with a purity of over 99%. The synthesis of N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide is a complex process that requires expertise in organic chemistry and access to specialized equipment.
科学的研究の応用
N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in reducing pain and inflammation in animal models of various diseases, including osteoarthritis, neuropathic pain, and inflammatory bowel disease. N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-3-piperidinecarboxamide has also been studied for its potential use in the treatment of cancer, as TRPV1 has been found to be overexpressed in some cancer cells.
特性
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-1-butylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O4S/c1-5-6-10-25(22,23)20-9-7-8-13(12-20)16(21)18-15-11-14(24-19-15)17(2,3)4/h11,13H,5-10,12H2,1-4H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAZATNFVMAHOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5394816.png)

![3-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5394834.png)
![2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B5394840.png)
![5-{[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]carbonyl}-2-pyridinecarbonitrile](/img/structure/B5394850.png)
![(4aS*,8aR*)-6-{[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]carbonyl}-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5394853.png)

![ethyl 4-{2-[(2-thienylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B5394863.png)

![N~3~-[4-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5394891.png)
![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5394899.png)
![N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide](/img/structure/B5394907.png)
![7-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5394912.png)